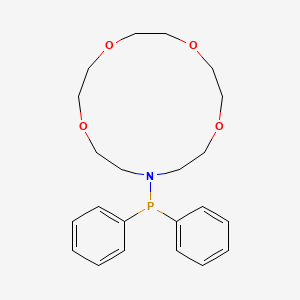
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound with the molecular formula C20H6F10O4. It is an ester derivative of 1,3-benzenedicarboxylic acid (isophthalic acid) and pentafluorophenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester can be synthesized through the esterification reaction between 1,3-benzenedicarboxylic acid and pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Hydrolysis: The primary products are 1,3-benzenedicarboxylic acid and pentafluorophenol.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-benzenedicarboxylic acid, bis(pentafluorophenyl) ester is primarily related to its ability to participate in esterification and substitution reactions. The ester bonds in the compound can be cleaved under specific conditions, releasing the active components (1,3-benzenedicarboxylic acid and pentafluorophenol). These components can then interact with molecular targets in various pathways, facilitating desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: Similar in structure but with the ester groups attached to adjacent carbon atoms on the benzene ring.
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: The ester groups are attached to opposite carbon atoms on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is unique due to the positioning of the ester groups on the 1,3-positions of the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
92996-14-0 |
|---|---|
Molekularformel |
C20H4F10O4 |
Molekulargewicht |
498.2 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-2-1-3-6(4-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
InChI-Schlüssel |
VYILPLVQROQKGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)


![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)



![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
